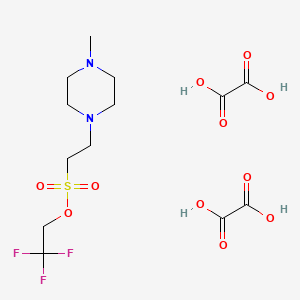

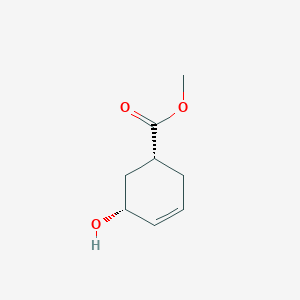

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . Numerous methods for the synthesis of furans and their various structure reactions offer enormous scope in the field of medicinal chemistry .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions, improving the pharmacokinetic characteristics of lead molecules and optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .Physical And Chemical Properties Analysis

Furan is a nonpolar aromatic compound. The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding .Applications De Recherche Scientifique

Anticancer and Antiangiogenic Activity

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide derivatives have shown promising results in anticancer and antiangiogenic activities. Specifically, a series of compounds characterized by a 2-methoxy/ethoxycarbonyl group exhibited significant antiproliferative activity against cancer cells. The compound 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan (3g) was particularly notable, demonstrating potent anticancer properties both in vitro and in vivo. It inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent vascular disrupting properties due to its effects on vascular endothelial cells (Romagnoli et al., 2015).

Synthetic and Reactivity Studies

The compound has been a focus in synthetic and reactivity studies, contributing to the development of novel heterocyclic compounds. For instance, derivatives like N-(1-Naphthyl)furan-2-carboxamide and N-(Quinolin-6-yl)furan-2-carboxamide were synthesized and subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These studies are pivotal in exploring the chemical behavior and potential applications of the compound in various fields (Aleksandrov & El’chaninov, 2017), (El’chaninov & Aleksandrov, 2017).

Crystallographic Analysis

Crystallographic analysis has been used to study the structure of related N-(pyridin-2-ylmethyl)benzamide derivatives, which is fundamental for understanding the molecular geometry, electronic structure, and potential interaction mechanisms. Such analyses help in predicting the reactivity and interactions of the compound with biological targets, providing insights into its potential applications in various domains (Artheswari et al., 2019).

Mécanisme D'action

Furan related drugs can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Orientations Futures

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-19-10-8-17(11-13-7-9-21-12-13)16(18)14-5-3-4-6-15(14)20-2/h3-7,9,12H,8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQXWSNPWJAKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Trimethylsilyl)oxy]propanenitrile](/img/structure/B2640949.png)

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)

![di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate](/img/structure/B2640958.png)

![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)

![4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2640967.png)

![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)